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Compound of Interest

Compound Name: Ethyl p-acetoxybenzoate

CAS No.: 13031-45-3

Cat. No.: B083490 Get Quote

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate, is a benzoate ester

distinguished by an acetoxy group at the para (4-position) of the benzene ring. Its CAS

Registry Number is 13031-45-3.[1][2] This compound serves as a valuable intermediate in

organic synthesis due to its dual ester functionalities, which can be selectively manipulated.

The molecular and physical properties are critical for its application in experimental design,

particularly for solubility and reaction kinetics. Below is a summary of its key attributes.
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Property Value Source(s)

CAS Number 13031-45-3 [1][2]

Molecular Formula C₁₁H₁₂O₄ [1][3]

Molecular Weight 208.21 g/mol [1][3]

Appearance

Colorless, viscous liquid;

crystallizes on standing at low

temperatures.

[4]

Melting Point 34 °C [3]

Synonyms

Ethyl 4-acetoxybenzoate, 4-

carbethoxyphenylacetate, p-

EtO₂CC₆H₄OAc

[2]

InChIKey
ACGYGMKFCVDVHS-

UHFFFAOYSA-N
[3]

SMILES
CCOC(=O)c1ccc(OC(C)=O)cc

1
[3]

Synthesis Pathway and Mechanistic Considerations
The synthesis of Ethyl p-acetoxybenzoate is most effectively achieved through the

esterification of its carboxylic acid precursor, 4-acetoxybenzoic acid. While traditional Fischer

esterification (acid-catalyzed reaction with ethanol) is a possibility, it can be slow and require

harsh conditions that risk transesterification or hydrolysis of the existing acetate ester.

A superior and high-yield method, validated by Organic Syntheses, employs triethyloxonium

tetrafluoroborate (Et₃O⁺BF₄⁻) in the presence of a non-nucleophilic base.[4] This approach is

predicated on the high electrophilicity of the trialkyloxonium salt. The carboxylic acid is first

deprotonated by a hindered base, such as diisopropylethylamine (DIPEA), to form the

carboxylate anion. This highly nucleophilic carboxylate then readily attacks the ethyl group of

the triethyloxonium salt in an Sₙ2 reaction, affording the desired ethyl ester in excellent yield

(85–95%).[4] The use of a mild, non-nucleophilic base is crucial to prevent competition with the

carboxylate nucleophile.
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The logical workflow for this synthesis is outlined below.

Starting Materials

Reaction Steps

4-Acetoxybenzoic Acid

Deprotonation of Carboxylic Acid
by DIPEA to form Carboxylate

Triethyloxonium
Tetrafluoroborate (Et3O+BF4-)

SN2 Attack by Carboxylate
on Et3O+BF4-

Diisopropylethylamine
(DIPEA)

Nucleophilic Attack

Work-up & Extraction
(HCl, KHCO3, NaCl)

Purification
(Bulb-to-Bulb Distillation)

Ethyl p-Acetoxybenzoate
(Final Product)

Click to download full resolution via product page

Caption: High-yield synthesis workflow for Ethyl p-acetoxybenzoate.

Experimental Protocol: Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b083490?utm_src=pdf-body-img
https://www.benchchem.com/product/b083490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol is adapted from the robust and peer-reviewed procedure published in

Organic Syntheses, Coll. Vol. 6, p.630 (1988).[4]

Materials:

4-Acetoxybenzoic acid (1.80 g, 10.0 mmol)

Triethyloxonium tetrafluoroborate (2.09 g, 11.0 mmol)

Diisopropylethylamine (DIPEA) (1.4 g, 1.9 mL, 11 mmol)

Dichloromethane (CH₂Cl₂, 75 mL)

1 N Hydrochloric acid (HCl)

1 N Potassium hydrogen carbonate (KHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Charge a 100-mL round-bottomed flask with 4-acetoxybenzoic acid (10.0 mmol) and

dichloromethane (75 mL). Add a magnetic stir bar.

Add triethyloxonium tetrafluoroborate (11.0 mmol) to the flask.

While stirring the solution, introduce diisopropylethylamine (11 mmol) via syringe.

Stopper the flask and continue stirring at room temperature for 16–24 hours.

Work-up: Transfer the reaction mixture to a separatory funnel. a. Extract with three 50-mL

portions of 1 N HCl to remove excess DIPEA. b. Extract with three 50-mL portions of 1 N

KHCO₃ to remove any unreacted carboxylic acid. c. Wash with one 50-mL portion of

saturated brine.

Dry the separated organic layer over anhydrous Na₂SO₄.
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Filter the solution to remove the drying agent and concentrate the filtrate on a rotary

evaporator.

Purification: Purify the resulting residue by bulb-to-bulb distillation at approximately 140 °C (5

mm Hg) to yield Ethyl p-acetoxybenzoate as a colorless, viscous liquid (expected yield:

85–95%).[4]

Spectroscopic and Analytical Characterization
For a compound to be used in research, particularly in drug development, unambiguous

structural verification is paramount. While a publicly accessible, complete set of spectra for

Ethyl p-acetoxybenzoate is not readily available, its structure allows for a clear prediction of

its spectral features based on well-established principles of NMR, IR, and MS.

¹H NMR

(Predicted)

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Aromatic Protons ~8.05 Doublet 2H
Protons ortho to -

COOEt

Aromatic Protons ~7.15 Doublet 2H
Protons ortho to -

OAc

Ethyl Methylene ~4.35 Quartet 2H -OCH₂CH₃

Acetate Methyl ~2.30 Singlet 3H -OCOCH₃

Ethyl Methyl ~1.38 Triplet 3H -OCH₂CH₃
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¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Carbonyl (Acetate) ~169 -OC(=O)CH₃

Carbonyl (Ester) ~165 -C(=O)OCH₂CH₃

Aromatic C (ipso, OAc) ~154 C-OAc

Aromatic C (ortho, OAc) ~121 CH ortho to -OAc

Aromatic C (ortho, COOEt) ~131 CH ortho to -COOEt

Aromatic C (ipso, COOEt) ~128 C-COOEt

Ethyl Methylene ~61 -OCH₂CH₃

Acetate Methyl ~21 -OC(=O)CH₃

Ethyl Methyl ~14 -OCH₂CH₃

Infrared (IR) Spectroscopy: Two distinct carbonyl (C=O) stretching frequencies are expected.

The ester carbonyl will appear around 1720-1715 cm⁻¹, while the acetate carbonyl will be at

a slightly higher frequency, around 1765-1760 cm⁻¹. Strong C-O stretching bands will also

be present in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a

molecular ion (M⁺) peak at m/z = 208. Key fragmentation patterns would include the loss of

an ethoxy group (-•OCH₂CH₃, m/z = 45) to give a fragment at m/z = 163, and the loss of a

ketene molecule (CH₂=C=O, m/z = 42) from the acetate group to give a fragment at m/z =

166 (corresponding to ethyl 4-hydroxybenzoate).

Applications in Research and Drug Development
Ethyl p-acetoxybenzoate is a versatile bifunctional molecule. Its primary value lies in its utility

as a building block for more complex molecules.

Intermediate for Active Pharmaceutical Ingredients (APIs): The ester groups can be

selectively hydrolyzed. The acetate group is more labile and can be removed under mild

basic conditions to unmask a phenol, while the ethyl ester requires more forcing conditions
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for hydrolysis. This differential reactivity allows for sequential functionalization, a key strategy

in multi-step synthesis.

Scaffold for Combinatorial Chemistry: The para-substituted benzene ring is a common

scaffold in medicinal chemistry. The two ester handles allow for the introduction of diverse

chemical moieties to build libraries of compounds for screening against biological targets.

Pro-drug Development: The phenolic hydroxyl group of a parent drug can be acetylated to

improve its lipophilicity and membrane permeability. The resulting acetoxybenzoate structure

can then be hydrolyzed by esterase enzymes in vivo to release the active drug.

Synthetic Transformations

Potential Derivatives

Ethyl p-Acetoxybenzoate

Selective Hydrolysis
of Acetate Ester

Hydrolysis of
Ethyl Ester

Amidation of
Ethyl Ester

Ethyl 4-Hydroxybenzoate
(Paraben Precursor) 4-Acetoxybenzoic Acid 4-Acetoxybenzamide Derivatives

Click to download full resolution via product page

Caption: Synthetic utility of Ethyl p-acetoxybenzoate.

Safety and Handling
As with any chemical reagent, proper handling of Ethyl p-acetoxybenzoate is essential. The

following guidelines are based on standard laboratory safety protocols.[2]
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Aspect Guideline

Personal Protective Equipment (PPE)

Wear safety goggles with side-shields,

chemical-resistant gloves (e.g., nitrile), and a lab

coat.

Ventilation
Use in a well-ventilated area or a chemical fume

hood to avoid inhalation of vapors.

In case of Contact

Eyes: Immediately flush with plenty of water for

at least 15 minutes. Skin: Wash off with soap

and plenty of water. Remove contaminated

clothing.

Ingestion
Do NOT induce vomiting. Rinse mouth with

water and seek immediate medical attention.

Fire
Use dry chemical, carbon dioxide, or alcohol-

resistant foam to extinguish.[2]

Storage
Store in a cool, dry, well-ventilated place in a

tightly sealed container.

Conclusion
Ethyl p-acetoxybenzoate (CAS: 13031-45-3) is a well-defined chemical entity with significant

potential as a synthetic intermediate. Its straightforward, high-yield synthesis and bifunctional

nature make it an attractive building block for creating complex molecular architectures relevant

to the pharmaceutical and materials science industries. This guide provides the foundational

knowledge required for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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